Flurescein-NHS ester
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Overview
Description
Fluorescein-NHS ester, also known as 5-(and 6-)carboxyfluorescein succinimidyl ester, is a derivative of fluorescein dye. It is widely used in biochemical applications for labeling proteins, peptides, and other molecules. The compound is known for its high reactivity with primary amines, forming stable amide bonds, and its strong fluorescence properties, making it an essential tool in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-NHS ester involves the reaction of fluorescein with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The resulting product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of Fluorescein-NHS ester follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then packaged and stored under conditions that protect it from moisture and light, as it is sensitive to hydrolysis .
Chemical Reactions Analysis
Types of Reactions
Fluorescein-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins.
Conditions: pH 7-9 buffers, typically borate or phosphate buffers, are used to maintain the optimal conditions for the reaction .Major Products
The major product of the reaction is a fluorescein-labeled molecule, which retains the fluorescent properties of fluorescein. This product is used in various analytical and diagnostic applications .
Scientific Research Applications
Fluorescein-NHS ester has a wide range of applications in scientific research:
Chemistry: Used for labeling small molecules and studying reaction mechanisms.
Medicine: Employed in diagnostic assays, including Western blotting and ELISA, to detect specific biomolecules.
Industry: Utilized in the development of fluorescent probes and sensors for various analytical applications.
Mechanism of Action
The mechanism of action of Fluorescein-NHS ester involves the formation of a stable amide bond with primary amines. The NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of a covalent bond between the fluorescein molecule and the target molecule. This covalent attachment allows the labeled molecule to be detected through fluorescence, as fluorescein exhibits strong fluorescence properties with excitation and emission wavelengths of 494 nm and 518 nm, respectively .
Comparison with Similar Compounds
Similar Compounds
Fluorescein isothiocyanate (FITC): Another derivative of fluorescein used for labeling proteins and other molecules.
BODIPY FL NHS ester: A bright green fluorescent dye with similar excitation and emission properties to fluorescein.
Uniqueness
Fluorescein-NHS ester is unique in its high specificity for primary amines and the stability of the resulting amide bond. Compared to FITC, Fluorescein-NHS ester provides a more stable linkage and is less prone to hydrolysis. Additionally, its strong fluorescence and compatibility with various analytical techniques make it a versatile tool in scientific research .
Properties
Molecular Formula |
C25H15NO9 |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C25H15NO9/c27-13-2-5-16-19(10-13)34-20-11-14(28)3-6-17(20)23(16)18-9-12(1-4-15(18)24(31)32)25(33)35-26-21(29)7-8-22(26)30/h1-6,9-11,27H,7-8H2,(H,31,32) |
InChI Key |
LXFOCXWFKJWFEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O |
Origin of Product |
United States |
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